2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an indole ring, a thiophene ring, and a dihydropyrazole ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR), and mass spectrometry.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. For example, the indole ring might undergo electrophilic substitution, while the thiophene ring might participate in cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its specific structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activity of Heteroatomic Compounds
Heteroatomic compounds, particularly those containing sulfur and nitrogen, like thiourea and acetophenone derivatives, have been explored for their promising physiological properties. A study by Farzaliyev et al. (2020) highlighted the synthesis of new sulfur- and nitrogen-containing derivatives through an effective method, revealing significant biological activity, including antioxidant effects and membrane stabilization properties. This suggests potential applications in drug development for compounds with similar structures (Farzaliyev et al., 2020).
Antituberculosis and Cytotoxicity Studies
Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives, showcasing in vitro activity against Mycobacterium tuberculosis. The study identified specific compounds with significant antimycobacterial activity without exhibiting cytotoxic effects on mouse fibroblast cell lines, indicating their potential as antituberculosis agents (Chitra et al., 2011).
Fungicidal Activity of Heterocyclic Compounds
Liu et al. (2012) investigated the fungicidal activity of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing various moieties, identifying compounds with moderate inhibitory activity against Gibberella zeae. This demonstrates the potential agricultural applications of heterocyclic compounds in protecting crops from fungal diseases (Liu et al., 2012).
Directed Metalation and Synthesis of Functionalized Heterocycles
Pradhan and De (2005) described the synthesis of functionalized benzo[b]thiophenes as intermediates in creating benzothienopyranones. The process involves a one-pot synthesis and an anionic ortho-Fries rearrangement, highlighting the utility of directed metalation in constructing complex heterocyclic systems, which could be relevant for developing novel pharmaceuticals or materials (Pradhan & De, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3OS2/c1-22-11-14-25(15-12-22)30-18-28(31-9-6-16-38-31)34-36(30)33(37)21-39-32-20-35(29-8-5-4-7-27(29)32)19-26-17-23(2)10-13-24(26)3/h4-17,20,30H,18-19,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYBIXMQGZROEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
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